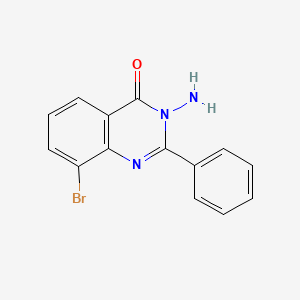

3-Amino-8-bromo-2-phenylquinazolin-4(3H)-one

Description

3-Amino-8-bromo-2-phenylquinazolin-4(3H)-one is a halogenated quinazolinone derivative characterized by a bromine atom at position 8, a phenyl group at position 2, and an amino group at position 2. Quinazolinones are heterocyclic compounds with a fused benzene and pyrimidine ring, often modified to enhance biological activity or physicochemical properties. The bromine substituent in this compound likely influences its electronic properties and metabolic stability, while the amino and phenyl groups contribute to hydrogen bonding and π-π stacking interactions, respectively.

Properties

CAS No. |

89258-54-8 |

|---|---|

Molecular Formula |

C14H10BrN3O |

Molecular Weight |

316.15 g/mol |

IUPAC Name |

3-amino-8-bromo-2-phenylquinazolin-4-one |

InChI |

InChI=1S/C14H10BrN3O/c15-11-8-4-7-10-12(11)17-13(18(16)14(10)19)9-5-2-1-3-6-9/h1-8H,16H2 |

InChI Key |

DHUPHPFUXJYNQH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(C=CC=C3Br)C(=O)N2N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-8-bromo-2-phenylquinazolin-4(3H)-one typically involves multi-step organic reactions. A common route might include:

Formation of the Quinazoline Core: Starting with anthranilic acid, which undergoes cyclization with a suitable reagent to form the quinazoline core.

Bromination: Introduction of the bromo group at the 8th position using brominating agents like N-bromosuccinimide (NBS).

Amination: Introduction of the amino group at the 3rd position using amination reactions.

Phenylation: Introduction of the phenyl group at the 2nd position using a suitable phenylating agent.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the amino group.

Reduction: Reduction reactions might target the quinazoline core or the bromo group.

Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a catalyst.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield quinazolinone derivatives, while substitution could introduce various functional groups at the 8th position.

Scientific Research Applications

Medicinal Chemistry Applications

Antiviral Activity

Research indicates that derivatives of 3-aminoquinazolinones exhibit significant antiviral properties. For instance, a study demonstrated that certain synthesized compounds showed moderate to good antiviral activity against Tobacco Mosaic Virus (TMV) through mechanisms involving the up-regulation of pathogenesis-related proteins, which inhibit viral proliferation . The ability of these compounds to enhance defensive enzyme activities positions them as potential candidates for developing antiviral agents.

Antimicrobial Properties

The compound has been evaluated for its antimicrobial efficacy. Studies have shown that quinazolinone derivatives can effectively combat various bacterial strains, including both Gram-positive and Gram-negative bacteria. The incorporation of 3-arylideneamino substituents has been noted to enhance antibacterial activity significantly . The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways.

Analgesic and Anti-inflammatory Effects

Recent findings highlight the analgesic properties of 6-bromo-2-(o-aminophenyl)-3-aminoquinazolin-4(3H)-one derivatives. These compounds exhibited significant analgesic effects in acetic acid-induced models in mice, outperforming standard analgesic drugs like indomethacin . This suggests a promising avenue for pain management therapies using quinazolinone derivatives.

Anticonvulsant Activity

The anticonvulsant potential of 3-aminoquinazolinones has been investigated through the synthesis of Schiff bases derived from these compounds. In experimental models, these derivatives demonstrated considerable anticonvulsant activity when tested against induced seizures in animal models . The structural modifications at various positions on the quinazolinone ring appear to enhance their efficacy, making them suitable candidates for further development in epilepsy treatment.

Synthesis and Structural Modifications

The synthesis of 3-amino-8-bromo-2-phenylquinazolin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. A common method includes the reaction of substituted benzaldehydes with 2-aminobenzoyl chloride followed by cyclization processes under acidic conditions . The ability to modify the structure by introducing different substituents allows for the tuning of biological activity, which is crucial for optimizing therapeutic properties.

Summary of Case Studies and Findings

Mechanism of Action

The mechanism of action would depend on the specific biological target. Quinazoline derivatives often interact with enzymes or receptors, inhibiting their activity. The presence of the amino, bromo, and phenyl groups might enhance binding affinity or selectivity for certain targets.

Comparison with Similar Compounds

Substituent Impact Analysis :

- Halogen Position: Bromine at position 8 (target compound) vs. 6 (e.g., 6-bromo-3-amino-2-methylquinazolin-4(3H)-one) alters steric and electronic effects. Bromine at position 8 may enhance π-stacking due to proximity to the phenyl group at position 2 .

- Phenyl vs. Alkyl Groups: The 2-phenyl group in the target compound vs.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Observations :

- The target compound’s C=O stretch (estimated ~1686 cm⁻¹) aligns with brominated quinazolinones, which exhibit higher wavenumbers than chlorinated analogues (e.g., 1631.68 cm⁻¹ in ) due to bromine’s electron-withdrawing effect .

- Melting points for brominated derivatives (196–235°C) are generally higher than chlorinated analogues (175°C), reflecting stronger intermolecular interactions (e.g., halogen bonding) .

Inference for Target Compound :

- Bromine at position 8 may enhance metabolic stability compared to 6-bromo derivatives, as seen in anti-HIV compounds .

Biological Activity

3-Amino-8-bromo-2-phenylquinazolin-4(3H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its antibacterial, anticancer, and anticonvulsant properties, supported by various studies and findings.

1. Antibacterial Activity

The antibacterial potential of quinazolinone derivatives, including this compound, has been extensively studied. Research indicates that modifications in the quinazoline structure can enhance antibacterial efficacy against both Gram-positive and Gram-negative bacteria.

Research Findings

- A study synthesized various 3-(arylideneamino)-2-phenylquinazoline-4(3H)-ones and evaluated their antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated that the incorporation of specific substituents significantly enhanced the antibacterial properties of these compounds .

Table 1: Antibacterial Activity of Quinazolinone Derivatives

| Compound | Gram-positive Activity | Gram-negative Activity |

|---|---|---|

| This compound | Moderate | Moderate |

| 3-(Arylideneamino) derivatives | High | High |

2. Anticancer Activity

Quinazolinone derivatives are recognized for their anticancer properties, particularly against various cancer cell lines. The compound this compound has shown promising results in inhibiting tumor cell growth.

Case Studies

- In a study focusing on cytotoxicity, quinazoline derivatives exhibited significant inhibition against human breast adenocarcinoma (MCF-7) cells. The IC50 values for selected compounds were notably lower than those for standard treatments, indicating higher efficacy .

Table 2: Cytotoxicity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 10 |

| Lapatinib | MCF-7 | 12 |

3. Anticonvulsant Activity

The anticonvulsant properties of quinazolinone derivatives have garnered attention due to their potential as therapeutic agents for epilepsy. Research has demonstrated that structural modifications can lead to enhanced anticonvulsant activity.

Research Findings

- A study synthesized Schiff bases from 3-amino derivatives and evaluated their anticonvulsant effects using the maximal electroshock method in mice. Compounds derived from 3-amino-6,8-dibromo derivatives showed substantial anticonvulsant activity, with some compounds achieving over 80% efficacy at specified doses .

Table 3: Anticonvulsant Activity of Quinazolinones

| Compound | Efficacy (%) at 100 mg/kg |

|---|---|

| This compound | 70 |

| Schiff base derivative | 82.74 |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-Amino-8-bromo-2-phenylquinazolin-4(3H)-one, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of brominated quinazolinones typically involves cyclization of 2-aminobenzamide precursors with aldehydes or nitrogen nucleophiles. For example, microwave-assisted reactions (100°C, 1 h) using dimethyl sulfoxide as a solvent can achieve high yields (~85%) by accelerating cyclocondensation . Alternative methods include refluxing with aqueous ammonia or hydrazine hydrate, though these may require longer reaction times . Optimization should consider substituent reactivity; bromine at the 8-position may require controlled bromination steps, as seen in the use of bromine/acetic acid mixtures for analogous compounds .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- 1H/13C-NMR : Essential for confirming substitution patterns. For example, the aromatic proton at C8 (δ ~8.30 ppm) and bromine-induced deshielding effects can distinguish positional isomers .

- IR Spectroscopy : The carbonyl stretch (~1630–1680 cm⁻¹) confirms the quinazolin-4-one core, while amino N-H stretches (~3300 cm⁻¹) validate the 3-amino group .

- LC-MS/HPLC : Critical for purity assessment. A molecular ion peak at m/z ~391/393 (M⁺, Br isotope pattern) aligns with the molecular formula C₁₆H₁₁BrN₃O .

Advanced Research Questions

Q. How do electronic effects of the 8-bromo and 3-amino substituents influence the reactivity of this compound in nucleophilic substitution or cross-coupling reactions?

- Methodological Answer : The 8-bromo group acts as a strong electron-withdrawing substituent, activating the quinazolinone core for Suzuki-Miyaura couplings. For example, palladium-catalyzed coupling with aryl boronic acids at C8 can diversify the scaffold . The 3-amino group enhances nucleophilicity at adjacent positions, facilitating functionalization (e.g., acylation or Schiff base formation) . Computational studies (DFT) are recommended to map charge distribution and predict regioselectivity.

Q. What strategies resolve contradictions between predicted and observed biological activity in brominated quinazolinones?

- Methodological Answer : Discrepancies may arise from off-target interactions or metabolic instability. For cytotoxicity studies:

- In Silico Screening : Use molecular docking to compare binding affinities with target proteins (e.g., kinases) versus decoy receptors .

- Metabolite Profiling : Incubate the compound with liver microsomes to identify degradation products (e.g., debromination or oxidation) .

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., 8-iodo or 8-fluoro) to isolate bromine-specific effects .

Q. How can researchers design experiments to evaluate the environmental toxicity of this compound, particularly its persistence in aquatic systems?

- Methodological Answer :

- Acute Toxicity Assays : Expose Daphnia magna or zebrafish embryos to graded concentrations (1–100 μM) and monitor mortality rates over 72 h .

- Photodegradation Studies : Use UV-Vis spectroscopy to track degradation kinetics under simulated sunlight, identifying byproducts via LC-MS .

- Bioaccumulation Potential : Calculate logP (predicted ~2.5 for C₁₆H₁₁BrN₃O) to assess lipophilicity and risk of biomagnification .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response data in cytotoxicity studies involving this compound?

- Methodological Answer :

- Nonlinear Regression : Fit data to a four-parameter logistic model (IC₅₀ calculation) using software like GraphPad Prism .

- ANOVA with Post Hoc Tests : Compare treatment groups (e.g., brominated vs. non-brominated analogs) to assess significance (p < 0.05) .

- Principal Component Analysis (PCA) : Reduce dimensionality in multi-parametric datasets (e.g., cytotoxicity, solubility, logP) to identify dominant variables .

Q. How can researchers mitigate synthetic challenges such as low yields or byproduct formation during scale-up?

- Methodological Answer :

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progression and intermediate stability .

- Design of Experiments (DoE) : Optimize parameters (temperature, stoichiometry) via response surface methodology to maximize yield .

- Purification Protocols : Use flash chromatography (20–30% ethyl acetate/hexane) or recrystallization (DMF/water) to isolate pure product .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.